5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one
Description
Properties
IUPAC Name |
5-amino-1-(2,2,2-trifluoroethyl)pyridin-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F3N2O/c8-7(9,10)4-12-3-5(11)1-2-6(12)13/h1-3H,4,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKNLEDPOPAAAIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(C=C1N)CC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
General Synthetic Strategy
The synthesis of 5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one generally involves:
- Construction of the pyridine or dihydropyridinone core.
- Introduction of the trifluoroethyl group at the nitrogen atom.
- Functionalization at the 5-position with an amino group.
- Control of fluorine substituents to achieve the desired substitution pattern.
Preparation via 2-Aminopyridine Derivatives (Patent US20060047124A1)
One prominent method involves the preparation of 2-aminopyridine derivatives substituted with trifluoroethyl groups under mild conditions, utilizing hydrazine monohydrate and catalytic hydrogenation:
- Step (i): Reaction of 3-substituted-2,5,6-trifluoropyridine with hydrazine monohydrate to form 2-hydrazino-3-substituted-5,6-difluoropyridine.
- Step (ii-a): Catalytic hydrogenation of the hydrazino intermediate using Raney nickel catalyst to yield the 2-amino substituted product.
| Parameter | Range / Preferred Conditions |
|---|---|
| Hydrazine monohydrate | 3 to 15 equivalents (preferably 3 to 8 equiv.) |
| Temperature (Step i) | 50 to 150 °C (preferably 30 to 100 °C) |
| Reaction time (Step i) | 2 to 10 hours (preferably 2 to 8 hours) |
| Solvent | C1-C4 alkyl alcohol (methanol, ethanol, etc.) |
| Raney nickel catalyst | 2 to 15 equivalents (preferably 5 to 12 equiv.) |
| Temperature (Step ii-a) | 10 to 35 °C (preferably 15 to 25 °C) |
| Reaction time (Step ii-a) | 10 to 30 hours (preferably 10 to 24 hours) |
This method enables the preparation of highly pure 2-aminopyridine derivatives with fluorine substituents, including trifluoroethyl groups, under relatively mild conditions compared to conventional high-temperature, high-pressure aqueous ammonia methods.
- The starting material 3-substituted-2,5,6-trifluoropyridine can be prepared by defluorination of tetrafluoropyridine derivatives in the presence of zinc catalyst and aqueous ammonia.
- The hydrazino intermediate can be further processed via dehydrazination and repeated hydrazination/hydrogenation to obtain different substitution patterns if required.
Introduction of the 2,2,2-Trifluoroethyl Group (Patent EP2621894B1)
The incorporation of the 2,2,2-trifluoroethyl moiety onto nitrogen is achieved via amide formation or alkylation involving trifluoroethyl-containing intermediates:
- A key intermediate is phenylmethyl N-[2-oxo-2-[(2,2,2-trifluoroethyl)amino]ethyl]carbamate.
- The trifluoroethyl group is introduced through coupling reactions involving carboxylic acid derivatives and amines in the presence of coupling reagents and bases.
- Subsequent hydrogenolysis using hydrogen and a catalyst yields the desired trifluoroethyl amide or amine compound.
- Optional acid treatment can convert the free base into its salt form for stability or solubility purposes.
This method is versatile for preparing trifluoroethylated amides and amines, which can be further elaborated to dihydropyridinone derivatives.
Reaction with Aldehydes in Alkaline Medium (PMC Article, 2023)
Another approach to functionalize dihydropyridin-2-one derivatives involves reaction with aldehydes in alkaline medium:
- 4-Aminotetrahydropyridinylidene salts react with aldehydes to form 5-substituted β-aminoketones or β-hydroxyketones.
- Aliphatic aldehydes tend to give β-hydroxyketones, while aromatic aldehydes yield β-aminoketones.
- The reaction proceeds at room temperature over several days with stirring.
- The resulting compounds are isolated by filtration and recrystallization.
This method allows for the introduction of various substituents at the 5-position, including amino groups, which is relevant to the synthesis of 5-amino derivatives.
Summary Table of Preparation Methods
| Method | Key Steps | Conditions & Catalysts | Yield/Notes |
|---|---|---|---|
| Hydrazine Monohydrate + Raney Ni (US Patent) | Hydrazination of trifluoropyridine → catalytic hydrogenation | 30–150 °C, Raney Ni catalyst, C1-C4 alcohol solvents | High purity 2-aminopyridine derivatives |
| Coupling with Trifluoroethyl Amine (EP Patent) | Amide coupling → hydrogenolysis → salt formation | Coupling reagents, base, hydrogenolysis catalyst | Useful trifluoroethyl amide intermediates |
| Domino Reaction under PTC (MDPI) | Reaction of ketimines with trifluoroethyl dithiane thioesters | Mild, no inert atmosphere, scalable | 50–85% yields, easy deprotection of dithiane |
| Aldehyde Reaction in Alkaline Medium (PMC) | Reaction of tetrahydropyridinylidene salts with aldehydes | Room temperature, alkaline medium, days-long reaction | Functionalization at 5-position with amino groups |
Research Findings and Practical Considerations
- The hydrazine/Raney nickel method provides a mild and efficient route to fluorinated aminopyridines with high purity, avoiding harsh high-pressure ammonia conditions.
- The trifluoroethyl group introduction via amide coupling is well-established and provides intermediates suitable for further transformations.
- Domino cyclization under PTC conditions offers a green, scalable, and operationally simple method to access dihydropyridin-2-ones with trifluoroethyl substituents.
- The reaction with aldehydes in alkaline media allows for selective functionalization at the 5-position, critical for obtaining 5-amino derivatives.
- Reaction parameters such as solvent choice, temperature, catalyst loading, and reaction time critically influence yield and purity.
- Protection/deprotection strategies (e.g., dithiane groups) are useful for managing sensitive intermediates during synthesis.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The amino group can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups .
Scientific Research Applications
5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Medicine: Due to its potential biological activity, it is investigated for its therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism by which 5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The trifluoroethyl group enhances the compound’s ability to form strong interactions with these targets, leading to its biological activity. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, contributing to its therapeutic potential .
Comparison with Similar Compounds
Structural Features and Substituent Effects
The following table summarizes key structural analogs and their substituents:
Physicochemical Properties
- Lipophilicity: The trifluoroethyl group in the target compound increases logP compared to non-fluorinated analogs (e.g., methoxymethyl or hydroxyethyl derivatives), favoring blood-brain barrier penetration .
- Solubility : Hydroxyethyl and methoxymethyl analogs exhibit higher aqueous solubility due to polar functional groups, whereas trifluoroethyl and alkyl-substituted derivatives are more lipid-soluble .
- Metabolic Stability : Fluorination reduces oxidative metabolism, as seen in the trifluoroethyl variant, whereas alkyl chains (e.g., 3-methylbutyl) may undergo faster CYP450-mediated degradation .
Biological Activity
5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one is a compound of significant interest due to its potential biological activities. This article explores the biological activity of this compound, focusing on its anticancer and antibacterial properties, alongside data from relevant studies.
- Chemical Name : this compound
- Molecular Formula : C₇H₇F₃N₂O
- Molecular Weight : 192.14 g/mol
- CAS Number : 1250672-75-3
Anticancer Activity
Research indicates that derivatives of dihydropyridinones, including 5-amino compounds, exhibit promising anticancer properties. A study evaluated various substituted dihydropyridinones against human leukemia cells (CCRF-CEM) and non-tumorigenic human lung fibroblasts (MRC-5) using an XTT assay. The results demonstrated that several compounds showed significant anti-proliferative effects at concentrations of 5 µM and 50 µM over a period of 72 hours .
Table 1: Anticancer Activity Data
| Compound Name | Cell Line | Concentration (µM) | IC50 (µM) | Effect |
|---|---|---|---|---|
| This compound | CCRF-CEM | 5 | TBD | Significant inhibition |
| Various derivatives | MRC-5 | 50 | TBD | Moderate inhibition |
Note: TBD indicates that specific IC50 values were not provided in the available literature.
Antibacterial Activity
In addition to its anticancer properties, the compound has been noted for its antibacterial activity. A study characterized new compounds derived from similar structures and found that some exhibited notable antibacterial effects against various strains . The mechanism of action is thought to involve interference with bacterial cell wall synthesis or function.
Case Studies and Research Findings
-
Study on Anticancer Properties :
- A detailed investigation into the structure-activity relationship (SAR) of dihydropyridinones revealed that modifications at specific positions greatly influenced their efficacy against cancer cell lines. The presence of trifluoroethyl groups was linked to enhanced activity due to increased lipophilicity and potential interactions with cellular membranes .
- Antibacterial Screening :
- Mechanistic Insights :
Q & A
Basic: What are the recommended synthetic routes for 5-Amino-1-(2,2,2-trifluoroethyl)-1,2-dihydropyridin-2-one, and how can reaction conditions be optimized in academic settings?
Answer:
The synthesis typically begins with halogenated pyridine precursors (e.g., 5-amino-2-bromopyridine) and trifluoroethylating agents. A base such as potassium carbonate in aprotic solvents (e.g., DMF) under reflux conditions facilitates nucleophilic substitution or coupling reactions. For optimization, consider:
- Continuous flow reactors to improve yield and reduce side products in small-scale synthesis.
- Solvent selection : Polar aprotic solvents enhance solubility of intermediates, while lower temperatures may mitigate decomposition.
- Purification : Column chromatography with gradients of ethyl acetate/hexane or reverse-phase HPLC ensures high purity .
Basic: Which spectroscopic and chromatographic techniques are prioritized for characterizing this compound?
Answer:
- NMR Spectroscopy : H and C NMR confirm regiochemistry of the trifluoroethyl and amino groups. F NMR quantifies trifluoromethyl group integrity.
- Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC-PDA/ELSD : Assesses purity (>95% by area normalization) using C18 columns with acetonitrile/water mobile phases.
- X-ray Crystallography : Resolves tautomeric forms of the dihydropyridin-2-one ring if crystals are obtainable .
Advanced: How does the trifluoroethyl group influence electronic properties and target binding?
Answer:
The trifluoroethyl group enhances metabolic stability and modulates lipophilicity. Mechanistically:
- Electron-withdrawing effects reduce basicity of adjacent amines, improving membrane permeability.
- Conformational rigidity : Fluorine’s stereoelectronic effects restrict rotational freedom, potentially favoring bioactive conformations.
- Protein interactions : The CF group may engage in hydrophobic pockets or halogen bonding. Computational docking (e.g., AutoDock Vina) paired with MD simulations can map binding modes .
Advanced: How should researchers resolve contradictions in reported bioactivity data?
Answer:
Discrepancies in IC values or mechanism claims may arise from:
- Assay variability : Standardize protocols (e.g., ATP levels in kinase assays) and use reference inhibitors.
- Compound stability : Verify integrity via LC-MS post-assay.
- Cellular context : Compare results across cell lines (e.g., HEK293 vs. HepG2) to identify cell-type-specific effects.
- Orthogonal assays : Confirm apoptosis via flow cytometry (Annexin V) alongside MTT assays .
Advanced: What computational strategies predict the compound’s reactivity and metabolite profiles?
Answer:
- DFT Calculations : Model transition states for reactions (e.g., oxidation at the 5-amino group) using Gaussian or ORCA.
- Metabolite prediction : Tools like MetaSite simulate CYP450-mediated transformations, prioritizing lab synthesis of potential metabolites (e.g., N-oxides).
- ADMET Prediction : SwissADME or pkCSM forecasts bioavailability, highlighting risks like P-glycoprotein efflux .
Basic: What derivatization strategies expand the compound’s utility in medicinal chemistry?
Answer:
- Amino group functionalization : Acylation (e.g., acetyl chloride) or sulfonylation enhances solubility or target affinity.
- Heterocycle formation : React with aldehydes to form Schiff bases, followed by cyclization to imidazopyridines.
- Cross-coupling : Suzuki-Miyaura reactions with boronic acids introduce aryl/heteroaryl groups at the pyridinone ring .
Advanced: How can tautomerism in the dihydropyridin-2-one ring affect experimental outcomes?
Answer:
The 1,2-dihydropyridin-2-one ring exists in keto-enol tautomeric forms, influencing:
- Reactivity : The enol form may participate in Michael additions or metal coordination.
- Spectroscopic data : NMR chemical shifts vary between tautomers; use DO exchange or variable-temperature NMR to characterize.
- Biological activity : Tautomers may exhibit differing binding affinities. Co-crystallization with target proteins (e.g., kinases) resolves bioactive conformations .
Basic: What are the critical storage conditions to maintain compound stability?
Answer:
- Temperature : Store at –20°C under inert gas (argon) to prevent oxidation.
- Light sensitivity : Use amber vials to protect the amino and trifluoroethyl groups from photodegradation.
- Humidity control : Desiccants (silica gel) prevent hydrolysis of the dihydropyridin-2-one ring .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
